(1-Cycloheptylazetidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-cycloheptylazetidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-9-11-7-8-13(11)10-5-3-1-2-4-6-10/h10-11H,1-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPPFQFRLJAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Azetidine Ring Construction and Functionalization
Direct Azetidine (B1206935) Ring Formation Strategies
Direct formation of the azetidine ring involves the construction of the four-membered cycle from acyclic or larger cyclic precursors. These methods are often characterized by their atom economy and ability to introduce diverse functionalities.
Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. These reactions often proceed via nucleophilic substitution, where a nitrogen-containing nucleophile displaces a leaving group on the same molecule. nih.govfrontiersin.org Common leaving groups include halogens (e.g., bromine) and mesylates. nih.govresearchgate.net
A notable advancement in this area is the use of Lewis acid catalysis to facilitate the intramolecular aminolysis of epoxides. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.org This method is particularly valuable as it can tolerate acid-sensitive functional groups. nih.gov The intramolecular 1,3-dipolar cycloaddition of unsaturated nitrones is another powerful strategy for constructing chiral azetidine analogues. nih.gov
| Catalyst | Substrate | Key Features |
| La(OTf)3 | cis-3,4-epoxy amines | High yields, tolerates acid-sensitive groups. nih.govfrontiersin.org |
| - | N-trityl-2-amino-4-bromobutanoate | Formation of azetidine ring via displacement of bromide. researchgate.net |
| - | Unsaturated nitrones | Diastereoselective synthesis of chiral azetidines. nih.gov |
Cycloaddition reactions offer a powerful and atom-economical route to azetidine rings by forming two new bonds in a single step. mdpi.comresearchgate.net These methods are particularly useful for creating highly functionalized and stereochemically complex azetidines.
The aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine. nih.govrsc.orgresearchgate.netresearchgate.netrsc.org This reaction is a direct and efficient method for constructing the azetidine core. rsc.orgresearchgate.netresearchgate.net While challenges such as competing E/Z isomerization of imines exist, the use of cyclic imines or intramolecular variants can overcome these limitations. nih.govrsc.org Recent developments have focused on visible-light-mediated processes, which offer milder reaction conditions. nih.govspringernature.comchemrxiv.org For example, the use of an iridium photocatalyst can facilitate the intermolecular aza-Paterno-Büchi reaction of oximes with alkenes. nih.govchemrxiv.org
Beyond the classic aza-Paterno-Büchi reaction, other [2+2] photocycloaddition strategies have been developed for azetidine synthesis. nih.govspringernature.comresearchgate.net These methods often employ photosensitizers to promote the reaction between an imine or its equivalent and an alkene under visible light irradiation. nih.govspringernature.comchemrxiv.org The use of visible light is a significant advantage as it provides milder and more environmentally friendly reaction conditions compared to UV irradiation. researchgate.net These strategies have been successfully applied to both intermolecular and intramolecular cycloadditions, providing access to a wide range of functionalized azetidines. nih.govrsc.org A key advantage of these photochemical methods is their ability to proceed with high regio- and stereoselectivity. rsc.org
| Reaction | Reactants | Conditions | Key Features |
| Aza-Paterno-Büchi | Imine, Alkene | Photochemical (UV or visible light) | Direct formation of azetidine ring. nih.govrsc.orgresearchgate.netresearchgate.net |
| Visible-light mediated [2+2] | Oxime, Alkene | Iridium photocatalyst, visible light | Mild conditions, broad scope. nih.govspringernature.comchemrxiv.org |
| Staudinger Synthesis | Ketene (B1206846), Imine | Thermal | General method for 2-azetidinones. mdpi.com |
Ring contraction of larger heterocyclic systems, such as pyrrolidinones, provides an alternative pathway to the strained azetidine ring. rsc.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This process, typically mediated by a base like potassium carbonate, allows for the incorporation of various nucleophiles (alcohols, phenols, anilines) into the resulting α-carbonylated N-sulfonylazetidine. nih.gov The proposed mechanism involves nucleophilic addition to the carbonyl group, followed by intramolecular cyclization and cleavage of a carbon-carbon bond, resulting in the smaller azetidine ring. rsc.org This strategy is particularly useful for synthesizing azetidines with a carbonyl group at the α-position, which can serve as a handle for further functionalization.
| Starting Material | Reagents | Product | Key Features |
| α-bromo N-sulfonylpyrrolidinones | K2CO3, Nucleophile (ROH, RNH2) | α-carbonylated N-sulfonylazetidines | One-pot reaction, incorporates diverse nucleophiles. rsc.orgnih.gov |
Recent innovations in azetidine synthesis have capitalized on carbon-hydrogen (C-H) activation and strain-release homologation. Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org This method involves the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring.
Strain-release homologation of highly strained precursors like azabicyclo[1.1.0]butanes offers a modular approach to azetidine synthesis. rsc.orgacs.org The reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester, followed by N-protonation, triggers a 1,2-migration that cleaves the central C-N bond, relieving ring strain and forming an azetidinyl boronic ester. acs.org This method is notable for its broad substrate scope and stereospecificity. acs.org Furthermore, a four-component strain-release-driven synthesis has been developed, allowing for the modular and diversity-oriented synthesis of substituted azetidines. nih.govbris.ac.uk
| Methodology | Key Precursor | Key Transformation | Advantages |
| C-H Activation | Substrate with accessible γ-C(sp3)–H bond | Pd(II)-catalyzed intramolecular amination | Direct functionalization of C-H bonds. rsc.org |
| Strain-Release Homologation | Azabicyclo[1.1.0]butane | Reaction with boronic esters and subsequent 1,2-migration | Modular, stereospecific, broad scope. rsc.orgacs.org |
| Four-Component Synthesis | Azabicyclo[1.1.0]butane | Multicomponent mdpi.comnih.gov-Brook rearrangement/strain-release-driven anion relay | Diversity-oriented, modular. nih.govbris.ac.uk |
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a direct and effective method for the synthesis of the corresponding azetidine ring. u-tokyo.ac.jp This transformation is crucial as β-lactams are often more accessible synthetically, for instance, through the Staudinger [2+2] cycloaddition of a ketene and an imine. mdpi.comderpharmachemica.com A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the substrate's functional group tolerance and the desired stereochemical outcome.
Commonly used reducing agents include aluminum-based hydrides. For instance, diisobutylaluminium hydride (DIBAL-H) and chloroalanes are considered convenient for the chemoselective synthesis of azetidines from β-lactams. rsc.org However, the Lewis acidic nature of these reagents can sometimes promote the undesired ring-opening of the strained four-membered ring. rsc.org Another powerful reducing agent is aluminum hydride (AlH3) or its derivatives, such as chloroaluminum hydride (AlH2Cl), which has been successfully used for this transformation. rsc.org The reaction typically involves treating the β-lactam, often with the nitrogen atom protected (e.g., with a benzyl (B1604629) group), with the reducing agent in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures.
Table 1: Reagents for the Reduction of Azetidin-2-ones to Azetidines
| Reducing Agent | Typical Conditions | Comments |
|---|---|---|
| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous solvent (e.g., Toluene, THF), low temperature | Chemoselective; risk of ring-opening with certain substituents. rsc.org |
| Chloroaluminum Hydride (AlH₂Cl) | Anhydrous solvent (e.g., THF), 0 °C to room temperature | Effective for N-benzylated β-lactams. rsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, Diethyl ether), low to ambient temperature | Powerful reducing agent; may lack chemoselectivity with other reducible functional groups. |
| Borane-Tetrahydrofuran Complex (BH₃·THF) | Anhydrous THF, reflux | Can be used for the reduction of the amide carbonyl. |
Strategies for the N-Alkylation with Cycloheptyl Moiety
Once the azetidine ring is formed, the next strategic step is the introduction of the cycloheptyl group onto the nitrogen atom. This can be accomplished through several N-alkylation strategies.
The nitrogen atom of the azetidine ring is nucleophilic and can readily react with suitable electrophiles in a classical nucleophilic substitution reaction. youtube.com For the introduction of a cycloheptyl group, an appropriate cycloheptyl electrophile, such as cycloheptyl bromide, cycloheptyl iodide, or a cycloheptyl sulfonate ester (e.g., tosylate or mesylate), is used.
The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent is critical to ensure high yields and minimize side reactions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). Solvents are generally polar and aprotic, for example, acetonitrile (B52724) (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). The reaction temperature can vary from ambient to elevated, depending on the reactivity of the specific electrophile.
In cases where direct nucleophilic alkylation is inefficient, metal-catalyzed cross-coupling reactions offer a powerful alternative for forming the C-N bond. While more commonly applied for N-arylation, these methods can be adapted for N-alkylation. nih.govresearchgate.net Palladium- and copper-based catalytic systems are the most prevalent.
For example, a palladium-catalyzed process, analogous to the Buchwald-Hartwig amination, could potentially couple the azetidine with a cycloheptyl halide or triflate. researchgate.net This would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Similarly, copper-catalyzed conditions, reminiscent of the Ullmann condensation, can be employed, often requiring higher reaction temperatures. nih.gov These methods can be particularly useful for substrates with sensitive functional groups that might not be compatible with the conditions of classical nucleophilic substitution.
Derivatization at the Azetidine C-2 Position to Introduce the Methanamine Moiety
The final stage in the synthesis of the target molecule involves installing the methanamine (-CH₂NH₂) group at the C-2 position of the 1-cycloheptylazetidine ring. This is typically achieved through a two-step sequence: synthesis of a suitable C-2 substituted precursor followed by its conversion to the desired aminomethyl group.
A key strategy for C-2 functionalization is the synthesis of precursors bearing a group that can be readily transformed into a methanamine unit. Azetidine-2-carboxylic acids or their ester derivatives and azetidine-2-carbonitriles are ideal intermediates for this purpose. nih.gov
The synthesis of these precursors can be achieved through various routes. For instance, α-alkylation of N-protected azetidine-2-carboxylic acid esters or nitriles can introduce substituents at the C-2 position. nih.gov This often involves the formation of an N-borane complex to facilitate diastereoselective alkylation promoted by a strong base like lithium diisopropylamide (LDA). nih.gov Another approach involves the cyclization of appropriately substituted open-chain precursors to directly form the C-2 functionalized azetidine ring. For example, N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols via a sequence involving N-cyanomethylation and a base-induced ring closure. organic-chemistry.org
Table 2: Common C-2 Azetidine Precursors for Methanamine Synthesis
| Precursor | Synthetic Utility |
|---|---|
| Azetidine-2-carboxylic acid ester | Can be reduced to the corresponding primary alcohol, which is a versatile intermediate. nih.gov |
| Azetidine-2-carbonitrile | Can be directly reduced to the target methanamine group. nih.gov |
| 2-(Azidomethyl)azetidine | Can be reduced to the methanamine group, often under mild conditions. |
With a suitable C-2 precursor in hand, the final step is the conversion of the C-2 substituent into the methanamine moiety. The choice of method depends on the nature of the precursor.
From Azetidine-2-carbonitrile: The nitrile group is an excellent precursor as it can be directly reduced to the primary amine of the methanamine group. This reduction can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether. Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed, which may offer milder reaction conditions.
From Azetidine-2-carboxylic Acid Ester: This route involves a multi-step transformation.
Reduction to Alcohol: The ester is first reduced to the corresponding 2-(hydroxymethyl)azetidine. LiAlH₄ is a common reagent for this step.
Activation of the Hydroxyl Group: The primary alcohol is then converted into a better leaving group. This is typically done by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.
Nucleophilic Substitution: The resulting sulfonate ester is then subjected to nucleophilic substitution with an azide (B81097) source, such as sodium azide (NaN₃), to yield a 2-(azidomethyl)azetidine intermediate.
Reduction of the Azide: The final methanamine is obtained by the reduction of the azide. This can be accomplished via catalytic hydrogenation (e.g., H₂, Pd/C) or by a Staudinger reduction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis.
This sequence of functional group transformations provides a reliable pathway to the desired (1-Cycloheptylazetidin-2-yl)methanamine from readily accessible C-2 substituted azetidine precursors.
Stereoselective Approaches in C-2 Methanamine Functionalization
The synthesis of optically active azetidines, particularly those substituted at the C-2 position with a methanamine group, is a significant objective in medicinal and organic chemistry. The stereochemistry at this position is crucial as it profoundly influences the biological activity and pharmacokinetic properties of the resulting molecules. Consequently, a variety of stereoselective strategies have been developed to control the configuration of the C-2 stereocenter during the synthesis of the azetidine core and its subsequent functionalization. These methods primarily include the use of chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric reactions.
One established strategy involves the use of chiral auxiliaries, which temporarily introduce a chiral element to the substrate, guiding the stereochemical outcome of a reaction, and are subsequently removed. (S)-1-Phenylethylamine, for instance, has been effectively employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. semanticscholar.orgrsc.org This approach allows for the construction of the azetidine ring with a predefined absolute configuration. Similarly, chiral sulfinamides, such as (R)-t-butanesulfinamide, serve as versatile chiral auxiliaries for the stereoselective synthesis of chiral azetidin-3-ones, which are valuable intermediates for further functionalization. nih.gov
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C-2 functionalized azetidines. A high-yielding protocol involving the enantioselective α-chlorination of aldehydes, catalyzed by a specific organocatalyst, has been developed to produce a common chiral intermediate. nih.gov This intermediate can be converted into C-2 functionalized azetidines with high enantiomeric excess. This methodology provides direct access to N-unfunctionalized azetidines, allowing for subsequent derivatization at the nitrogen atom. nih.gov
Table 1: Organocatalytic Synthesis of C-2 Functionalized Azetidines An overview of results from an organocatalysis-based protocol for synthesizing chiral azetidines.
| Product Type | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| C-2 Functionalized Azetidines | 22–32 | 84–92 | nih.gov |
Metal-catalyzed reactions offer another highly effective route for stereoselective functionalization. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to be a highly enantioselective method for accessing chiral 2,3-disubstituted azetidines. nih.gov This process uses a Cu/bisphosphine catalyst to install two functional groups across the C=C bond of the azetine, creating two new stereogenic centers with excellent control over both regio-, enantio-, and diastereoselectivity. nih.gov While this method functionalizes both C-2 and C-3 positions, it demonstrates the power of metal catalysis in controlling stereochemistry on the azetidine ring.
Furthermore, diastereoselective cyclization reactions represent a key strategy for constructing the azetidine ring with defined stereochemistry. A general two-step method has been described for the regio- and diastereoselective synthesis of 2-arylazetidines starting from simple oxirane-based building blocks. researchgate.netacs.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.netacs.org The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide.
The development of these stereoselective methodologies is critical for the synthesis of complex and functionally diverse azetidine derivatives. The ability to precisely control the three-dimensional arrangement of substituents, such as the methanamine group at the C-2 position, is essential for producing enantiomerically pure compounds for various applications, particularly in drug discovery.
Mechanistic Investigations and Reactivity Pathways of Azetidine Derivatives
Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring
The azetidine ring possesses a significant amount of ring-strain energy, estimated to be around 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other strained cyclic systems like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This inherent strain is a primary driver of the unique reactivity of azetidines, rendering the C-N and C-C bonds of the ring susceptible to cleavage under various conditions to relieve this strain. researchgate.netrsc.orgrsc.org
The stability of the azetidine ring is intermediate between the highly reactive and less stable aziridines and the relatively inert pyrrolidines. rsc.orgrsc.org This balance provides a unique combination of manageable stability for handling and sufficient reactivity that can be triggered under specific chemical conditions, making azetidines valuable building blocks in organic synthesis. researchgate.netrsc.org The strain energy facilitates reactions that involve the opening of the four-membered ring, leading to the formation of linear amine derivatives or larger heterocyclic systems. rsc.org
Table 1: Comparison of Ring-Strain Energies
| Cyclic Compound | Ring-Strain Energy (kcal/mol) |
|---|---|
| Piperidine | 0 |
| Pyrrolidine | 5.8 researchgate.net |
| Azetidine | 25.2 - 25.4 researchgate.netrsc.org |
| Cyclobutane | 26.4 researchgate.net |
| Aziridine | 26.7 researchgate.net |
| Cyclopropane | 27.6 researchgate.net |
Ring-Opening Reactions of Azetidines: Mechanistic Studies and Synthetic Utility
Ring-opening reactions are a cornerstone of azetidine chemistry, providing access to a diverse array of functionalized acyclic amines. rsc.orgmagtech.com.cn These transformations are often facilitated by the release of ring strain and can proceed through several distinct mechanistic pathways.
Azetidines, particularly when activated, can undergo nucleophilic ring-opening reactions. magtech.com.cn Activation of the azetidine nitrogen, for instance through protonation or conversion to an azetidinium ion, enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. iitk.ac.innih.gov These reactions typically proceed via an SN2-type mechanism, where a nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a C-N bond. iitk.ac.inacs.org
The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn Nucleophiles tend to attack the less sterically hindered carbon atom. magtech.com.cn However, electronic effects can also play a crucial role; for example, substituents that can stabilize a positive charge on an adjacent carbon may direct the nucleophilic attack to that position. magtech.com.cn A variety of nucleophiles, including halides, alcohols, and organometallic reagents, have been successfully employed in the ring-opening of azetidines. iitk.ac.inorganic-chemistry.org
Acid catalysis is a common strategy to promote the ring-opening of azetidines. acs.orgnih.gov In the presence of a Brønsted or Lewis acid, the nitrogen atom of the azetidine ring is protonated or coordinated, respectively. iitk.ac.inacs.org This activation makes the ring significantly more susceptible to nucleophilic attack, even by weak nucleophiles. iitk.ac.inacs.orgacs.org The reaction often proceeds through an SN2-like transition state, leading to the formation of a γ-substituted amine. iitk.ac.in
Studies have shown that the rate of acid-catalyzed ring-opening is sensitive to the pH of the medium, with more rapid decomposition occurring at lower pH values. nih.gov The pKa of the azetidine nitrogen is a key factor in its stability, as protonation is often the initial step leading to ring cleavage. nih.gov This pathway is synthetically useful for the preparation of various 1,3-difunctional compounds. For instance, the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols affords 1,3-amino ethers. iitk.ac.in
Photochemical methods offer an alternative pathway for the formation and subsequent ring-opening of azetidines. beilstein-journals.orguni-mainz.denih.gov The Norrish-Yang reaction, a photochemical process involving intramolecular hydrogen abstraction by an excited carbonyl group, can be utilized to construct azetidinol (B8437883) intermediates from α-aminoacetophenones. beilstein-journals.orguni-mainz.de These strained azetidinols can then readily undergo ring-opening upon treatment with certain reagents. beilstein-journals.orguni-mainz.denih.gov
This "build and release" strategy leverages the energy of light to form the strained four-membered ring, which is then primed for a subsequent strain-releasing ring-opening reaction. beilstein-journals.orgnih.gov For example, photogenerated 3-phenylazetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.de This approach highlights the synthetic utility of combining photochemical cyclization with strain-release functionalization to access complex molecular architectures. beilstein-journals.orguni-mainz.denih.gov
Ring-Expansion Reactions of Azetidines
Beyond simple ring-opening, azetidines can also undergo ring-expansion reactions to form larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. rsc.orgresearchgate.net These transformations often involve an initial intramolecular nucleophilic attack or rearrangement, followed by cleavage of one of the original azetidine ring bonds.
One strategy involves the intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group. This process forms a bicyclic azetidinium intermediate, which can then be opened by a nucleophile to yield a ring-expanded product. researchgate.net The regioselectivity of the nucleophilic attack on the bicyclic intermediate determines the size of the resulting ring. researchgate.net For example, treatment of an azetidine with a 3-hydroxypropyl side chain at the 2-position, after activation of the alcohol, can lead to the formation of either pyrrolidine or azepane derivatives depending on the reaction conditions and the nature of the nucleophile. researchgate.net
Another approach to ring expansion is the reaction of azetidines with carbenes or carbene precursors. nih.govacs.org For instance, the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion to produce highly substituted methylene azetidines. nih.gov While this example illustrates the expansion of an aziridine to an azetidine, similar principles can be applied to expand azetidines to larger rings.
Functional Group Transformations on the Azetidine Scaffold and its Substituents
In addition to reactions that involve the cleavage of the azetidine ring, functional group transformations can be carried out on the intact azetidine scaffold or on its substituents. rsc.org These reactions allow for the synthesis of a wide variety of substituted azetidine derivatives. rsc.orgnih.gov
The nitrogen atom of the azetidine ring can undergo typical amine reactions such as alkylation, acylation, and sulfonylation, provided that the reagents and conditions are mild enough to avoid ring-opening. nih.gov Substituents on the carbon framework of the azetidine ring can also be modified. For example, a bromo-substituted carbon center on an azetidine ring can serve as a handle for nucleophilic substitution with various carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.govresearchgate.net
Furthermore, functional groups on side chains attached to the azetidine ring can be manipulated. For instance, a nitrile group on a substituent can be reduced to a primary amine, which can then be further functionalized. nih.gov These transformations enable the diversification of azetidine-containing molecules, which is valuable in medicinal chemistry for the development of new therapeutic agents. nih.gov
Advanced Characterization Techniques for Structural and Stereochemical Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to piecing together the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity, chemical environment, and elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the number, type, and connectivity of atoms.
¹H NMR Spectroscopy would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J). The spectrum would be expected to show a complex multiplet for the methine proton of the cycloheptyl group attached to the azetidine (B1206935) nitrogen. The numerous methylene (B1212753) protons of the cycloheptyl ring would likely appear as a broad, overlapping multiplet in the aliphatic region. The protons on the azetidine ring and the aminomethyl group would present more distinct signals, crucial for confirming the core structure.
¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into their hybridization and chemical environment. The spectrum for (1-Cycloheptylazetidin-2-yl)methanamine would be expected to show signals for the carbons of the cycloheptyl ring, the three carbons of the azetidine ring, and the single carbon of the aminomethyl side chain.
¹⁵N NMR Spectroscopy , though less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the chemical environment of the nitrogen atoms. ipb.pt For this compound, two distinct nitrogen signals would be expected: one for the tertiary amine within the azetidine ring and another for the primary amine of the methanamine group. The chemical shifts of these nitrogens are sensitive to substitution and local geometry. ipb.ptsemanticscholar.org For instance, unsubstituted azetidine shows a ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia), and N-alkylation typically shifts this downfield. ipb.pt
Representative NMR Data for Key Structural Fragments:
| Fragment | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Cycloheptyl CH-N | ¹H | 2.5 - 3.5 | Multiplet |
| Cycloheptyl CH₂ | ¹H | 1.2 - 1.9 | Broad Multiplet |
| Azetidine CH-CH₂NH₂ | ¹H | 3.0 - 4.0 | Multiplet |
| Azetidine CH₂ | ¹H | 2.0 - 3.5 | Multiplets |
| CH₂NH₂ | ¹H | 2.5 - 3.0 | Doublet or Multiplet |
| NH₂ | ¹H | 1.0 - 3.0 | Broad Singlet |
| Cycloheptyl CH-N | ¹³C | 55 - 65 | - |
| Cycloheptyl CH₂ | ¹³C | 25 - 35 | - |
| Azetidine CH | ¹³C | 50 - 60 | - |
| Azetidine CH₂ | ¹³C | 30 - 45 | - |
| CH₂NH₂ | ¹³C | 40 - 50 | - |
| Azetidine N | ¹⁵N | -320 to -350 | - |
| Aminomethyl NH₂ | ¹⁵N | -340 to -370 | - |
Note: These are estimated ranges based on analogous structures and can be influenced by solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming the presence of its key functional groups.
Key Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |
| N-H (Primary Amine) | Scissoring (Bending) | 1590 - 1650 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C-N (Amine) | Stretching | 1000 - 1250 |
The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be strong evidence for the primary amine (-NH₂), while the strong absorptions just below 3000 cm⁻¹ would confirm the saturated aliphatic nature of the cycloheptyl and azetidine rings.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov By measuring the mass with high precision (typically to four or five decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₂₂N₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum could also provide further structural information, showing the loss of fragments such as the cycloheptyl group or parts of the azetidine ring.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute and relative stereochemistry of chiral centers. nih.govnih.gov The this compound molecule possesses a chiral center at the C2 position of the azetidine ring.
To perform this analysis, a suitable single crystal of the compound (or a salt derivative) must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. nih.gov This map reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles. mdpi.com For a chiral molecule, this technique can unambiguously distinguish between the (R) and (S) enantiomers, providing absolute stereochemical assignment, which is crucial for understanding its biological activity. researchgate.net
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is essential for assessing the purity of a synthesized compound and for separating mixtures of isomers.
For a chiral compound like this compound, which would be synthesized as a racemic mixture unless an asymmetric synthesis is employed, chiral chromatography is the primary method for separating the two enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. rsc.orgmdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. The choice of the specific chiral column and mobile phase conditions is critical for achieving baseline separation. rsc.org
Computational Chemistry and Theoretical Studies of Azetidine Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to elucidate the reaction mechanisms of azetidine-containing compounds.
Researchers have employed DFT calculations to study the thermal decomposition of molecules like 1,3,3-trinitroazetidine (B1241384) (TNAZ). These studies explore various potential reaction pathways, including the cleavage of N–N or C–N bonds and HONO elimination. By calculating the energy barriers for different routes, scientists can predict the most likely initial steps in the decomposition process. For instance, calculations at the CCSD(T)/cc-pVTZ level, including zero-point energy corrections, determined the energy for NO2 elimination via N–N and C–N bond fission to be 43.21 kcal/mol and 50.46 kcal/mol, respectively.
DFT has also been instrumental in rationalizing the behavior of lithiated azetidines. Computational analysis helped to understand the dynamics at the azetidine (B1206935) nitrogen atom and the inversion at the C-Li center, suggesting the presence of η3-coordinated species for diastereomeric lithiated azetidines. Furthermore, DFT calculations have been successfully used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, providing insights into the kinetic control and stereoselectivity of these processes.
| Azetidine System | Reaction Type | DFT Method/Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| 1,3,3-trinitroazetidine (TNAZ) | Thermal Decomposition | M06/cc-pVTZ, CCSD(T)/cc-pVTZ | Predicted energy ordering of primary initial reactions, with N-N bond cleavage being more favorable than C-N bond cleavage at the CCSD(T) level. | |
| 1,3,3-trinitroazetidine (TNAZ) | HONO Elimination | B3LYP/6-31+G(d,p) | Calculated barrier heights for HONO elimination are close to the experimental activation energy for decomposition in the solid state. | |
| N-alkyl 2-oxazolinylazetidines | α-Lithiation | ωB97XD/6-31+G(d,p) | Supported the presence of equilibrating diastereoisomeric lithiated intermediates and rationalized the observed stereoconvergence. |
Quantum Chemical Modeling of Azetidine Ring Strain and Stability
The reactivity of azetidines is largely governed by their considerable ring strain. Quantum chemical modeling provides a quantitative understanding of this strain and its implications for the molecule's stability and chemical behavior.
The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. This value is comparable to that of other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of less strained rings such as pyrrolidine (B122466) (5.8 kcal/mol). This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. However, the azetidine ring is also notably more stable than the three-membered aziridine ring, which allows for easier handling and unique reactivity that can be triggered under specific conditions.
Computational studies have explored the consequences of this ring strain, including the potential for decomposition pathways not observed in larger ring systems. For example, acid-mediated intramolecular ring-opening has been described for certain N-substituted azetidines, a process driven by the release of ring strain.
| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) | Reference |
|---|---|---|---|---|
| Piperidine | 6 | Nitrogen | 0 | |
| Pyrrolidine | 5 | Nitrogen | 5.8 | |
| Azetidine | 4 | Nitrogen | 25.2 | |
| Cyclobutane | 4 | None | 26.4 | |
| Aziridine | 3 | Nitrogen | 26.7 | |
| Cyclopropane | 3 | None | 27.6 |
Prediction of Reaction Outcomes and Selectivity through Computational Methods
A significant advantage of computational chemistry is its ability to predict the outcomes and selectivity of chemical reactions, thereby guiding experimental efforts. This predictive power has been demonstrated in the synthesis of azetidines.
Researchers at MIT and the University of Michigan have developed computational models to predict which alkene and oxime precursors will successfully react to form azetidines in a photocatalyzed reaction. The models are based on calculating the frontier orbital energies of the reactants using density functional theory. By matching these energies, the models can forecast whether a reaction is likely to occur and can even provide insights into the potential yield.
This computational prescreening allows chemists to move beyond a trial-and-error approach, saving time and resources by focusing on reactions with a high probability of success. In one study, the model's predictions for 18 different alkene-oxime pairs were tested experimentally, and most were found to be accurate. This synergy between computational prediction and experimental validation opens the door to developing a wider range of azetidine-containing compounds with unique properties.
| Reactant Pair (Alkene + Oxime) | Computational Prediction (Feasibility) | Experimental Result | Reference |
|---|---|---|---|
| Pair 1 | Predicted to react | Reaction occurred | |
| Pair 2 | Predicted to react | Reaction occurred | |
| Pair 3 | Predicted not to react or give low yield | Reaction failed or gave low yield | |
| Pair 4 | Predicted not to react or give low yield | Reaction failed or gave low yield |
Note: Specific reactant pairs from the study are generalized for illustrative purposes.
Conformational Analysis of Substituted Azetidine Derivatives
The three-dimensional structure, or conformation, of a molecule is crucial to its function and reactivity. Computational methods are widely used to analyze the conformational preferences of substituted azetidine derivatives.
The conformational dynamics of substituted azetidines can also be observed experimentally and rationalized through computation. In the ¹H-NMR spectrum of certain 3,3-substituted azetidine derivatives, broadened signals for the ring protons indicate conformational dynamics in solution, a phenomenon that can be further explored with theoretical models. These studies are essential for understanding how the rigid, yet flexible, azetidine scaffold can influence the properties of larger molecules, such as peptides and drug candidates.
| Derivative | Computational Method | Key Conformational Finding | Reference |
|---|---|---|---|
| L-azetidine-2-carboxylic acid (Ac-Aze-NHMe) | Ab initio HF and DFT | The four-membered ring can adopt either a puckered structure depending on the backbone conformation. | |
| Methyl 2-(1-(1-(tert-butoxycarbonyl)azetidin-3-yl)azetidin-3-ylidene)acetate | ¹H-NMR and general knowledge | Broadened ¹H-NMR signals for ring protons suggest significant conformational dynamics of the 3,3-substituted azetidine moiety in solution. |
Azetidine Derivatives As Strategic Building Blocks in Complex Molecule Synthesis
Design Principles for Conformationally Constrained Scaffolds in Molecular Design
Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug design. nih.govambeed.com Their utility stems from a unique combination of inherent ring strain, approximately 25.4 kcal/mol, and reasonable chemical stability, which is greater than that of aziridines but more reactive than pyrrolidines. rsc.org This ring strain is a key design principle, rendering azetidines as conformationally restricted structures. enamine.netnih.govresearchgate.net
The conformational rigidity of the azetidine (B1206935) ring is a significant advantage in molecular design. enamine.net By incorporating this scaffold, chemists can limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets due to a reduction in the entropy loss upon binding. enamine.net This pre-defined spatial orientation of molecular fragments is particularly beneficial in fragment-based drug design and in silico screening methods, where rigid molecules often yield more reproducible results. enamine.net
Furthermore, azetidines serve as attractive small monocyclic scaffolds because they introduce conformational constraints without substantially increasing molecular weight or lipophilicity, which are critical parameters in developing drug candidates with favorable pharmacokinetic properties. enamine.net The polar nitrogen atom embedded within the unique four-membered ring structure also contributes to its appeal as a privileged motif in bioactive molecules. rsc.org
Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
Data sourced from literature discussing the properties of azetidines. rsc.org
Azetidines in the Synthesis of Chiral Templates and Ligands for Asymmetric Catalysis
The inherent chirality and structural rigidity of substituted azetidines make them excellent candidates for use as chiral templates and ligands in asymmetric catalysis. birmingham.ac.ukresearchgate.net Since the early 1990s, chiral ligands and organocatalysts derived from azetidines have been successfully employed to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net
The synthesis of enantiomerically pure azetidines is crucial for these applications. nih.gov For instance, compounds like (1-Benzylazetidin-2-yl)methanamine, an analogue of the subject compound, serve as versatile building blocks and can act as chiral auxiliaries to enhance the enantioselectivity of reactions. chemimpex.com This capability is highly valuable in the development of new therapeutic agents where specific stereoisomers are required for desired biological activity. chemimpex.com
Research has led to the development of various chiral azetidine-based catalysts. New series of chiral cis-3-aminoazetidines have been prepared and their catalytic activity has been demonstrated in standard asymmetric reactions. researchgate.net Similarly, robust methodologies for the highly enantioselective synthesis of 2-azetine-carboxylates, which are precursors to chiral azetidine-2-carboxylic acids, have been established using copper(I) catalysis with chiral ligands. nih.gov These advancements underscore the potential of the azetidine scaffold in creating effective catalysts for stereocontrolled synthesis. birmingham.ac.uk
Table 2: Applications of Chiral Azetidines in Asymmetric Reactions
| Reaction Type | Catalyst/Ligand Type |
|---|---|
| Friedel-Crafts Alkylations | Azetidine-derived organocatalysts |
| Henry (Nitro Aldol) Reactions | Cu-azetidine complexes |
| Michael-type Reactions | Azetidine-derived ligands |
| Mannich Reactions | Polystyrene-copolymer immobilized hydroxyproline |
This table summarizes applications mentioned in reviews on asymmetric catalysis using azetidines. birmingham.ac.ukresearchgate.net
Integration of Azetidine-Based Motifs in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing efficiency and atom economy. nih.gov The integration of azetidine motifs into MCRs has emerged as a valuable approach for synthesizing structurally diverse and functionalized azetidine derivatives. nih.govthieme-connect.com
Several innovative MCRs have been developed to construct the azetidine core. For example, a copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides provides an efficient route to 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. acs.org Another significant development is the chiral phosphoric acid (CPA)-catalyzed MCR of anilines, aldehydes, and azetidinones, which yields enantiopure-fused azetidines with three contiguous stereocenters, demonstrating high diastereocontrol and enantioselectivity. bohrium.com
Strain-release chemistry has also been harnessed for the synthesis of azetidines in MCRs. The functionalization of highly strained azabicyclo[1.1.0]butanes (ABBs) in the presence of multiple reagents allows for the modular synthesis of substituted azetidines. nih.govthieme-connect.com This approach leverages the ring strain of ABBs to drive the reaction, enabling the sequential addition of different electrophiles to build molecular complexity rapidly. nih.gov Such methods are underdeveloped but hold significant promise for the diversity-oriented synthesis of novel azetidine-based structures for drug discovery. nih.gov
Strategies for Enhancing Molecular Diversity and Complexity via Azetidine Scaffolds
The azetidine scaffold is a versatile platform for generating molecular diversity and complexity, which is essential for exploring new chemical space in drug discovery. nih.gov Diversity-oriented synthesis (DOS) strategies utilizing azetidines have been developed to create a wide array of fused, bridged, and spirocyclic ring systems from a common, densely functionalized azetidine core. nih.govbroadinstitute.orgnih.gov
Despite their potential, the synthesis of diverse azetidine derivatives has been challenging, limiting their broader application. nih.gov Consequently, there is a significant demand for new, mild, and effective synthetic methods to access novel azetidine scaffolds. nih.gov One promising strategy involves the use of azetidine sulfonyl fluorides (ASFs). These reagents can act as precursors to carbocations under mild thermal conditions, allowing them to couple with a broad range of nucleophiles to produce diverse azetidine derivatives, including heterocyclic, sulfoximine, and phosphonate (B1237965) analogues. nih.gov
Another powerful approach is the modular synthesis of substituted azetidines via strain-release-driven reactions. For instance, a four-component synthesis utilizing a nih.govbohrium.com-Brook rearrangement followed by a strain-release-driven anion relay sequence allows for the variation of three different electrophilic partners, leading to a diverse library of functionalized azetidines. nih.gov These advanced synthetic strategies are crucial for expanding the accessibility and utility of azetidine-based scaffolds in medicinal chemistry, enabling the creation of molecules with novel three-dimensional structures and optimized physicochemical properties for applications such as targeting the central nervous system. nih.govbroadinstitute.org
Q & A
Q. What are the optimized synthetic routes for (1-Cycloheptylazetidin-2-yl)methanamine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of azetidine precursors with cycloheptyl derivatives. Key steps include:
- Cyclization : Using reagents like POCl₃ or PCl₃ under anhydrous conditions to form the azetidine ring .
- Amine functionalization : Introducing the methanamine group via reductive amination or nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while temperature control (0–25°C) minimizes side reactions .
| Synthetic Route | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Route A (Cyclization + Reductive Amination) | 65–72 | ≥95 | Epimerization at azetidine chiral centers |
| Route B (Nucleophilic Substitution) | 55–60 | 90–93 | Competing elimination reactions |
Yield optimization requires balancing stoichiometry and catalyst loading (e.g., 1.2 eq. cycloheptyl bromide, 5 mol% Pd/C for hydrogenation) .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10) .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Data Note : The cycloheptyl group introduces steric hindrance, complicating crystallization. Co-crystallization with tartaric acid derivatives improves success rates .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Molecular docking : Screens against GPCRs (e.g., serotonin receptors) using AutoDock Vina, with binding affinity thresholds ≤ -8.0 kcal/mol .
- MD simulations : Assess stability of ligand-receptor complexes (50 ns trajectories, RMSD < 2.0 Å) to prioritize targets .
- ADMET prediction : Tools like SwissADME evaluate permeability (LogP ~2.5) and CYP450 inhibition risks .
Case Study : Analogous cyclohexyl-azetidine compounds showed µ-opioid receptor affinity (Ki = 120 nM), suggesting potential analgesic applications .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., IC₅₀ determination via fluorescence polarization vs. radiometric assays) .
- Enantiomer-specific effects : Test purified enantiomers separately to isolate contributions .
- Structural analogs : Compare with [1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine () to identify substituent-driven activity differences.
| Biological Activity | Reported Value | Assay Type | Resolution Strategy |
|---|---|---|---|
| IC₅₀ (Enzyme X) | 5 µM (Study A) vs. 12 µM (Study B) | Fluorescence vs. Colorimetric | Normalize to positive control (e.g., staurosporine) |
Q. How do steric and electronic properties of the cycloheptyl group influence reactivity in cross-coupling reactions?
- Steric effects : The seven-membered ring increases torsional strain, reducing accessibility to catalytic sites (e.g., Pd(0) in Suzuki-Miyaura) .
- Electronic effects : Electron-donating cycloheptyl groups enhance nucleophilicity at the azetidine nitrogen, favoring SN2 pathways .
- Solvent optimization : Use DCE or toluene to stabilize transition states in Buchwald-Hartwig aminations .
Table : Reactivity Comparison with Cyclopentyl Analogs
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Cycloheptyl | 0.45 ± 0.03 | 62 |
| Cyclopentyl | 0.68 ± 0.05 | 78 |
Methodological Notes
- Safety : Handle with nitrile gloves and fume hoods due to potential respiratory irritation (analogous to [1-(Aminomethyl)cyclohexyl]methanamine hazards) .
- Data validation : Cross-reference thermodynamic properties (e.g., logP, solubility) with Cheméo’s database for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
